molecular formula C16H20N4O B7516980 N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide

カタログ番号 B7516980
分子量: 284.36 g/mol
InChIキー: FUXVSUSOLFVWKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a critical role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用機序

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding leads to the recruitment of transcriptional machinery and the activation of gene expression. By inhibiting the binding of BET proteins to acetylated lysine residues, this compound prevents the activation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, this compound has been shown to have a selective effect on BET proteins, with minimal off-target effects.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide for lab experiments is its high potency and selectivity for BET proteins. This makes it a useful tool for studying the role of BET proteins in various biological processes. However, one limitation of this compound is its relatively high cost, which may limit its use in some labs.

将来の方向性

There are several future directions for the study of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and inflammation. Another direction is the study of this compound in clinical trials, to determine its safety and efficacy in humans. Finally, the development of more potent and selective BET inhibitors is an active area of research, which may lead to the discovery of new therapeutic agents for cancer and inflammation.

合成法

The synthesis of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-bromo-6-chloronicotinic acid with cyclohexylamine to form N-cyclohexyl-6-chloronicotinamide. This intermediate is then reacted with N-methylimidazole and triethylamine to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

科学的研究の応用

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer and inflammation. In cancer models, this compound has shown potent anti-tumor activity by inhibiting the expression of oncogenes and inducing apoptosis in cancer cells. In inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

特性

IUPAC Name

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(14-5-3-2-4-6-14)16(21)13-7-8-15(18-11-13)20-10-9-17-12-20/h7-12,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXVSUSOLFVWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。